- A Novel Application of a Pd(0)-Catalyzed Nucleophilic Substitution Reaction to the Regio- and Stereoselective Synthesis of Lactam Analogues of the Epothilone Natural ProductsJournal of the American Chemical Society, 2000, 122(37), 8890-8897,
Cas no 90600-20-7 ((S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid)
O (S)-2-((Tert-Butoxicarbonil)amino)pent-4-enoico é um composto orgânico que combina um grupo funcional ácido carboxílico com uma cadeia lateral insaturada (pent-4-enoico) e um grupo protetor Boc (tert-butoxicarbonil) na posição amino. Esta estrutura confere versatilidade em síntese orgânica, especialmente na construção de peptídeos e moléculas quirais, devido à sua estereoquímica definida (configuração S). O grupo Boc facilita a proteção temporária de aminas durante reações seletivas, enquanto a dupla ligação na cadeia lateral permite funcionalizações posteriores, como reações de cicloadição ou hidrogenação. É amplamente utilizado em pesquisa farmacêutica e química medicinal para o desenvolvimento de intermediários complexos com alta pureza óptica. Sua estabilidade e solubilidade em solventes orgânicos comuns o tornam um reagente prático para síntese em múltiplas etapas.

90600-20-7 structure
Nome do Produto:(S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid
(S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid Propriedades químicas e físicas
Nomes e Identificadores
-
- (S)-2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid
- (S)-N-tert-Butoxycarbonyl-2-amino-4-pentenoic acid
- (S)-N-Boc-Allylglycine
- (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid
- Boc-(S)-2-Allylglycine
- Boc-(S)-2-amino-4- pentenoic acid
- Boc-L-Allylglycine
- L-Boc-Allylglycine
- N-Boc-L-Allylglycine
- Boc-alpha-Allyl-L-Gly
- 4-Pentenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)-
- (S)-2-(tert-butoxycarbonylamino)pent-4-enoic acid
- Boc-D-Allylglycine
- (S)-2-Boc-AMino-4-pentenoic acid
- BOC-A-Allyl-L-Gly
- (S)-N-Boc-2-Allylglycine
- (2S)-2-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-pentenoic acid (ACI)
- 4-Pentenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (S)- (ZCI)
- (2S)-2-[[(tert-Butoxy)carbonyl]amino]pent-4-enoic acid
- (S)-2-[(tert-Butoxycarbonyl)amino]-4-pentenoic acid
- N-(tert-Butoxycarbonyl)-(S)-allylglycine
- N-Boc-(S)-2-allylglycine
- N-tert-Butoxycarbonyl-L-allylglycine
- (2S)-2-({[(1,1-dimethylethyl)oxy]carbonyl}amino)-4-pentenoic acid
- EN300-1178120
- (s)-2-(n-tert-butoxycarbonylamino)-4-pentenoic acid
- PD197007
- 2-(S)-tert-butoxycarbonylamino-pent-4-enoic acid
- SCHEMBL212772
- A inverted exclamation mark-allyl-L-Gly
- Boc-
- (2S)-2-[(tert-butoxycarbonyl)amino]-4-pentenoic acid
- AKOS015891330
- CS-W018836
- (2s)-2-[(tert-butoxycarbonyl)amino]pent-4-enoic acid
- SCHEMBL2728681
- 90600-20-7
- BUPDPLXLAKNJMI-ZETCQYMHSA-N
- (S)-2-tert-butoxycarbonylamino-pent-4-enoic acid
- HY-W018050
- (2S)-2-{[(tert-butoxy)carbonyl]amino}pent-4-enoic acid
- MFCD01320851
- (S)-2-((tert-Butoxycarbonyl)amino)pent-4-enoicacid
- A inverted exclamation mark-allyl-D-Gly
- AS-14669
- DTXSID40370330
- (S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid
-
- MDL: MFCD01320851
- Inchi: 1S/C10H17NO4/c1-5-6-7(8(12)13)11-9(14)15-10(2,3)4/h5,7H,1,6H2,2-4H3,(H,11,14)(H,12,13)/t7-/m0/s1
- Chave InChI: BUPDPLXLAKNJMI-ZETCQYMHSA-N
- SMILES: [C@@H](C(=O)O)(CC=C)NC(=O)OC(C)(C)C
Propriedades Computadas
- Massa Exacta: 215.11600
- Massa monoisotópica: 215.116
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 2
- Contagem de aceitadores de ligações de hidrogénio: 4
- Contagem de Átomos Pesados: 15
- Contagem de Ligações Rotativas: 6
- Complexidade: 255
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 1
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 75.6
- Carga de Superfície: -1
- XLogP3: 2.3
Propriedades Experimentais
- Cor/Forma: Not available
- Densidade: 1.1835 (rough estimate)
- Ponto de Fusão: No data available
- Ponto de ebulição: 334.3°C at 760 mmHg
- Ponto de Flash: 166.7±25.9 °C
- Índice de Refracção: 1.4610 (estimate)
- PSA: 66.84000
- LogP: 1.49410
- Rotação Específica: 10.5 º (c=1, methanol)
- Solubilidade: Not available
(S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid Informações de segurança
- Palavra de Sinal:Warning
- Declaração de perigo: H302-H315-H319-H335
- Declaração de Advertência: P261; P271; P304+P340; P312; P403+P233; P405; P501
- Instrução de Segurança: S24/25
- Condição de armazenamento:Sealed in dry,2-8°C
(S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid Dados aduaneiros
- CÓDIGO SH:2924199090
- Dados aduaneiros:
China Customs Code:
2924199090Overview:
2924199090. Other acyclic amides(Including acyclic carbamates)(Including its derivatives and salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
(S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y0984368-25g |
(S)-2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid |
90600-20-7 | 95% | 25g |
$555 | 2023-09-03 | |
MedChemExpress | HY-W018050-500mg |
(S)-2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid |
90600-20-7 | ≥97.0% | 500mg |
¥550 | 2024-04-16 | |
abcr | AB335084-10 g |
(S)-N-Boc-allylglycine, 95% (Boc-L-Gly(Allyl)-OH); . |
90600-20-7 | 95% | 10 g |
€415.60 | 2023-07-19 | |
Chemenu | CM100653-10g |
Boc-L-Allylglycine |
90600-20-7 | 97% | 10g |
$299 | 2021-06-09 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 089655-1g |
(S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid |
90600-20-7 | 1g |
2568.0CNY | 2021-07-15 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S56930-250mg |
(S)-2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid |
90600-20-7 | 250mg |
¥136.0 | 2021-09-04 | ||
TRC | B600500-500mg |
N-Boc-L-Allylglycine |
90600-20-7 | 500mg |
$ 92.00 | 2023-09-08 | ||
eNovation Chemicals LLC | D583258-4.43g |
(S)-N-Boc-allylglycine |
90600-20-7 | 97% | 4.43g |
$315 | 2024-05-24 | |
Chemenu | CM100653-25g |
Boc-L-Allylglycine |
90600-20-7 | 97% | 25g |
$299 | 2024-07-20 | |
MedChemExpress | HY-W018050-250mg |
(S)-2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid |
90600-20-7 | ≥97.0% | 250mg |
¥400 | 2024-04-16 |
(S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid Método de produção
Synthetic Routes 1
Condições de reacção
1.1 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran , Water
Referência
Synthetic Routes 2
Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water ; 10 min, rt; 18 h, rt
1.2 Reagents: Potassium bisulfate Solvents: Water ; pH 3 - 4
1.2 Reagents: Potassium bisulfate Solvents: Water ; pH 3 - 4
Referência
- Systematic Study of the Synthesis of Macrocyclic Dipeptide β-Turn Mimics Possessing 8-, 9-, and 10- Membered Rings by Ring-Closing MetathesisJournal of Organic Chemistry, 2005, 70(10), 3838-3844,
Synthetic Routes 3
Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water ; overnight, rt
Referência
- Design, synthesis and biological evaluation of C(4) substituted monobactams as antibacterial agents against multidrug-resistant Gram-negative bacteriaEuropean Journal of Medicinal Chemistry, 2018, 151, 98-109,
Synthetic Routes 4
Condições de reacção
1.1 Reagents: Lithium hydroxide , Hydrogen peroxide Solvents: Tetrahydrofuran , Water
Referência
- Synthesis of [1,2-13C2,15N]-L-homoserine and its incorporation by the PKS-NRPS system of Fusarium moniliforme into the mycotoxin fusarin CChemBioChem, 2007, 8(1), 46-50,
Synthetic Routes 5
Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water
Referência
- Enantiopure Cα-tetrasubstituted α-amino acids. Chemo-enzymatic synthesis and application to turn-forming peptidesTetrahedron, 2001, 57(30), 6567-6577,
Synthetic Routes 6
Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water ; 15 min, 0 °C; 18 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4, rt
Referência
- Experimental Determination of Zinc Isotope Fractionation in Complexes with the Phytosiderophore 2'-Deoxymugeneic Acid (DMA) and Its Structural Analogues, and Implications for Plant Uptake MechanismsEnvironmental Science & Technology, 2017, 51(1), 98-107,
Synthetic Routes 7
Condições de reacção
1.1 Solvents: 1,4-Dioxane , Water ; 18 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4
Referência
- Synthesis and biological evaluation of novel thiocolchicine-podophyllotoxin conjugatesEuropean Journal of Medicinal Chemistry, 2010, 45(1), 219-226,
Synthetic Routes 8
Condições de reacção
1.1 Reagents: Lithium hydroxide Solvents: 1,4-Dioxane , Water ; 3 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4
Referência
- Insight into Transannular Cyclization Reactions To Synthesize Azabicyclo[X.Y.Z]alkanone Amino Acid Derivatives from 8-, 9-, and 10-Membered Macrocyclic Dipeptide LactamsJournal of Organic Chemistry, 2015, 80(10), 4904-4918,
Synthetic Routes 9
Condições de reacção
1.1 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran , Water ; 0 °C; 0 °C → rt; 18 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
Referência
- Microelectrode Arrays, Dihydroxylation, and the Development of an Orthogonal Safety-Catch LinkerOrganic Letters, 2021, 23(14), 5440-5444,
Synthetic Routes 10
Condições de reacção
1.1 Reagents: Quinidine , Aluminum isopropoxide , Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; -78 °C; 12 h, rt
Referência
- Modified N-acyl-homoserine lactones as chemical probes for the elucidation of plant-microbe interactionsOrganic & Biomolecular Chemistry, 2013, 11(40), 6994-7003,
Synthetic Routes 11
Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Water
Referência
- Asymmetric synthesis of α-amino acids by the alkylation of pseudoephedrine glycinamide: L-allylglycine and N-Boc-L-allylglycine (acetamide, 2-amino-N-(2-hydroxy-1-methyl-2-phenylethyl)-N-methyl-, [R-(R*,R*)]-; 4-pentenoic acid, 2-amino-, (S)- and 4-pentenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (S)-)Organic Syntheses, 1999, 76, 57-76,
Synthetic Routes 12
Condições de reacção
1.1 Reagents: Ammonia Solvents: Dimethylformamide , Water ; 3 h, pH 8, 40 °C
1.2 Reagents: Citric acid ; pH 3
1.2 Reagents: Citric acid ; pH 3
Referência
- The secondary structure of a heptapeptide containing trifluoromethyl-λ6-tetrafluorosulfanyl substituted amino acidsOrganic & Biomolecular Chemistry, 2019, 17(35), 8079-8082,
Synthetic Routes 13
Condições de reacção
1.1 Reagents: Sodium carbonate Solvents: Tetrahydrofuran , Water ; 0 °C
Referência
- Tridentate Directing Groups Stabilize 6-Membered Palladacycles in Catalytic Alkene HydrofunctionalizationJournal of the American Chemical Society, 2017, 139(44), 15576-15579,
(S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid Raw materials
- 4-Pentenamide,2-amino-N-[(1R,2R)-2-hydroxy-1-methyl-2-phenylethyl]-N-methyl-, (2S)-
- L-Allylglycine HCl
- methyl (2S)-2-(tert-butoxycarbonylamino)pent-4-enoate
- Di-tert-butyl dicarbonate
- (S)-2-Allylglycine
- Carbamic acid, N-[(1S)-1-[[(3aS,6R,7aR)-tetrahydro-8,8-dimethyl-2,2-dioxido-3H-3a,6-methano-2,1-benzisothiazol-1(4H)-yl]carbonyl]-3-buten-1-yl]-, 1,1-dimethylethyl ester
- Glycine, N-[(1,1-dimethylethoxy)carbonyl]-, 2-propenyl ester
- ethyl 2-{(tert-butoxy)carbonylamino}pent-4-enoate
(S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid Preparation Products
(S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid Literatura Relacionada
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805
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Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
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Fornecedores recomendados
Suzhou Senfeida Chemical Co., Ltd
(CAS:90600-20-7)(S)-N-Boc-allylglycine

Pureza:99.9%
Quantidade:200kg
Preço ($):Inquérito
Amadis Chemical Company Limited
(CAS:90600-20-7)(S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid

Pureza:99%/99%/99%
Quantidade:10g/25g/100g
Preço ($):168.0/418.0/1477.0